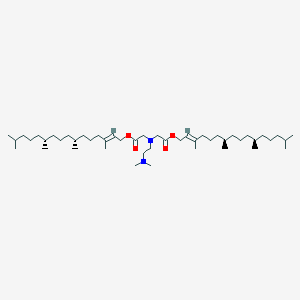
Bis((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl) 2,2'-((2-(dimethylamino)ethyl)azanediyl)diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl) 2,2’-((2-(dimethylamino)ethyl)azanediyl)diacetate is a complex organic compound with a unique structure. This compound is characterized by its long hydrocarbon chains and the presence of a dimethylaminoethyl group, which imparts specific chemical properties and reactivity. It is used in various scientific research fields due to its distinctive molecular configuration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl) 2,2’-((2-(dimethylamino)ethyl)azanediyl)diacetate typically involves multiple steps, including the formation of the hydrocarbon chains and the introduction of the dimethylaminoethyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from by-products and impurities.
化学反応の分析
Types of Reactions
Bis((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl) 2,2’-((2-(dimethylamino)ethyl)azanediyl)diacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Bis((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl) 2,2’-((2-(dimethylamino)ethyl)azanediyl)diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a probe for investigating cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism by which Bis((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl) 2,2’-((2-(dimethylamino)ethyl)azanediyl)diacetate exerts its effects involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydrocarbon chains may also play a role in the compound’s ability to integrate into lipid membranes, affecting cellular processes.
類似化合物との比較
Similar Compounds
4,4’-Difluorobenzophenone: This compound has a similar structure but differs in its functional groups and reactivity.
Ammonium Sulfide Compounds: These compounds share some structural similarities but have different chemical properties and applications.
Uniqueness
Bis((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl) 2,2’-((2-(dimethylamino)ethyl)azanediyl)diacetate is unique due to its specific combination of functional groups and hydrocarbon chains, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
特性
分子式 |
C48H92N2O4 |
|---|---|
分子量 |
761.3 g/mol |
IUPAC名 |
[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] 2-[2-(dimethylamino)ethyl-[2-oxo-2-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]ethyl]amino]acetate |
InChI |
InChI=1S/C48H92N2O4/c1-39(2)19-13-21-41(5)23-15-25-43(7)27-17-29-45(9)31-35-53-47(51)37-50(34-33-49(11)12)38-48(52)54-36-32-46(10)30-18-28-44(8)26-16-24-42(6)22-14-20-40(3)4/h31-32,39-44H,13-30,33-38H2,1-12H3/b45-31+,46-32+/t41-,42-,43-,44-/m1/s1 |
InChIキー |
HKNMPEYUTJXLGF-UKYAJNAESA-N |
異性体SMILES |
C[C@H](CCCC(C)C)CCC[C@H](CCC/C(=C/COC(=O)CN(CC(=O)OC/C=C(/CCC[C@@H](CCC[C@@H](CCCC(C)C)C)C)\C)CCN(C)C)/C)C |
正規SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCOC(=O)CN(CCN(C)C)CC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


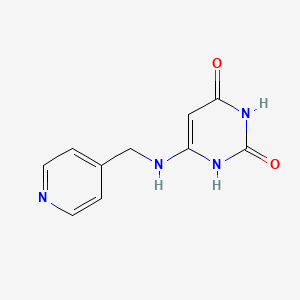
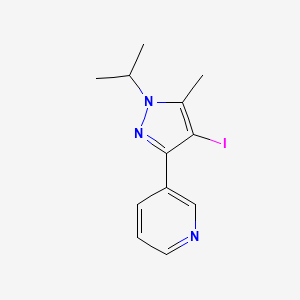
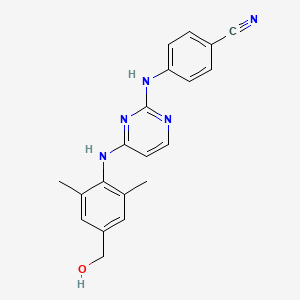
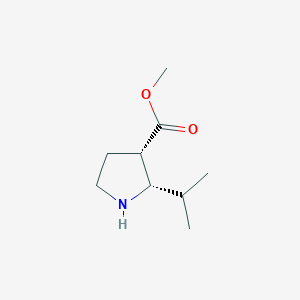
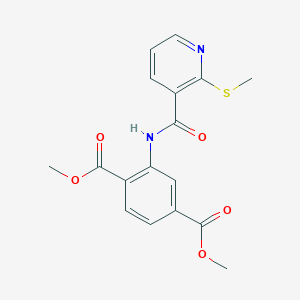
![2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13351163.png)
![10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene](/img/structure/B13351169.png)
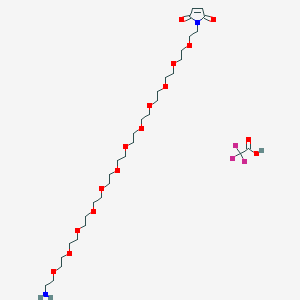
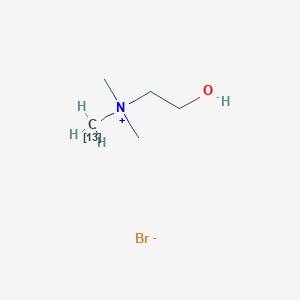
![(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride](/img/structure/B13351211.png)
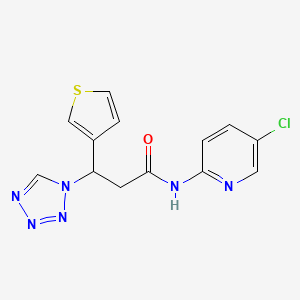
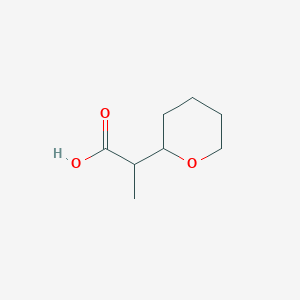
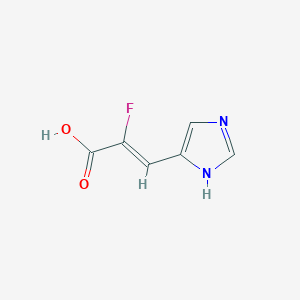
![3-(11-(4-(2-(Dimethylamino)ethyl)piperazin-1-yl)-10H-indolo[3,2-b]quinolin-10-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13351225.png)
